molecular formula C9H10N6O2 B1367655 N,N'-1H-Purine-2,6-diybis acetamide CAS No. 34097-37-5

N,N'-1H-Purine-2,6-diybis acetamide

货号: B1367655
CAS 编号: 34097-37-5
分子量: 234.22 g/mol
InChI 键: UITDLMKGFBJWPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N'-1H-Purine-2,6-diybis acetamide is a useful research compound. Its molecular formula is C9H10N6O2 and its molecular weight is 234.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-1H-Purine-2,6-diybis acetamide with high purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key considerations include:

  • Reaction Optimization : Use of anhydrous conditions and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to enhance yield.
  • Purification : Recrystallization from solvents like chloroform or DMSO, or column chromatography with silica gel to isolate high-purity products .
  • Characterization : Confirmation via 1H^1 \text{H}-NMR (e.g., δ 3.3–5.5 ppm for acetamide protons) and HPLC (purity >95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic Methods : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify backbone protons and carbonyl groups. For example, acetamide protons typically resonate between δ 3.3–3.6 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound?

  • Crystallographic Refinement : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data, focusing on hydrogen-bonding networks and torsional angles.
  • Validation Tools : Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify steric or electronic mismatches .
  • Case Study : Adjust torsion angles in the purine-acetamide linkage if computational models underestimate bond lengths by >0.05 Å .

Q. How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

  • Accelerated Stability Studies :

Condition Parameters Analysis
Acidic (pH 2)37°C, 7 daysHPLC degradation peaks
Neutral (pH 7)25°C, 30 daysNMR integrity checks
Alkaline (pH 9)50°C, 3 daysMass loss via TGA
  • Key Findings : Degradation products (e.g., hydrolyzed purine derivatives) can be identified via LC-MS/MS .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Synthetic Modifications : Introduce substituents at the purine N-7 or acetamide methyl groups to assess steric/electronic effects.
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
  • Computational Docking : Use AutoDock Vina to predict binding modes, correlating docking scores with experimental IC50_{50} values .

Q. How can researchers address contradictory data in solubility and aggregation behavior across studies?

  • Controlled Solubility Tests : Compare results in DMSO vs. aqueous buffers (e.g., PBS) with sonication.
  • Dynamic Light Scattering (DLS) : Detect aggregates at concentrations >1 mM.
  • Mitigation : Use co-solvents (e.g., 10% PEG-400) or reduce concentration to <100 µM for kinetic assays .

Q. Methodological Best Practices

  • Crystallography : For unresolved electron density regions, employ twin refinement in SHELXL or omit suspicious residues temporarily .
  • Bioactivity Studies : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can alter reaction kinetics .

属性

CAS 编号

34097-37-5

分子式

C9H10N6O2

分子量

234.22 g/mol

IUPAC 名称

N-(2-acetamido-7H-purin-6-yl)acetamide

InChI

InChI=1S/C9H10N6O2/c1-4(16)12-8-6-7(11-3-10-6)14-9(15-8)13-5(2)17/h3H,1-2H3,(H3,10,11,12,13,14,15,16,17)

InChI 键

UITDLMKGFBJWPJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C

规范 SMILES

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。